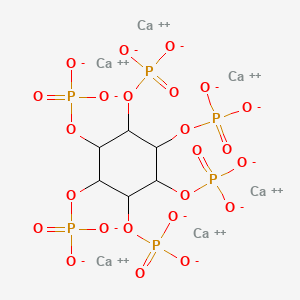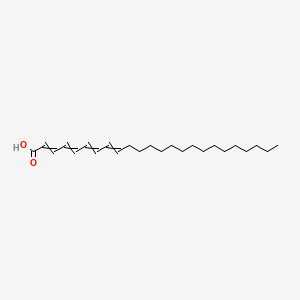
植酸钙
描述
植酸,又称肌醇六磷酸,是一种天然存在于植物种子、谷物和豆类中的化合物。它是植物中磷的主要储存形式,在游离酸形式下通常被称为植酸。植酸以其螯合必需矿物质的能力而闻名,使其成为营养和农业领域的重要化合物。
科学研究应用
作用机制
植酸主要通过其螯合金属离子的能力发挥作用。通过与钙、铁和锌等矿物质结合,植酸可以抑制它们在肠道中的吸收,从而降低矿物质缺乏症的风险。 此外,植酸的抗氧化特性有助于减少氧化应激和炎症,从而促进其健康益处 .
生化分析
Biochemical Properties
Calcium phytate plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that interact with calcium phytate is phytase, which catalyzes the hydrolysis of phytate to release inorganic phosphate . This interaction is essential for the bioavailability of phosphorus in monogastric animals, which lack sufficient phytase activity in their digestive systems . Additionally, calcium phytate can chelate metal ions such as calcium, magnesium, zinc, and iron, forming complexes that affect the bioavailability of these minerals .
Cellular Effects
Calcium phytate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antioxidant properties, which can protect cells from oxidative stress . Calcium phytate also affects cell signaling by modulating the activity of calcium-dependent enzymes and proteins . Furthermore, it can influence gene expression by altering the availability of essential minerals required for transcriptional regulation . In terms of cellular metabolism, calcium phytate can inhibit the crystallization of calcium salts, thereby preventing the formation of kidney stones .
Molecular Mechanism
At the molecular level, calcium phytate exerts its effects through various binding interactions with biomolecules. It can bind to metal ions, forming stable complexes that inhibit the absorption of these ions in the gastrointestinal tract . This binding interaction is particularly significant for calcium, iron, and zinc, as it reduces their bioavailability . Calcium phytate also inhibits the activity of certain enzymes by chelating their metal cofactors, thereby preventing enzymatic reactions . Additionally, it can modulate gene expression by affecting the availability of minerals required for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium phytate can change over time due to its stability and degradation. Calcium phytate is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that calcium phytate can have sustained effects on cellular function, particularly in terms of mineral bioavailability and antioxidant properties . In vitro and in vivo studies have demonstrated that calcium phytate can maintain its chelating properties over extended periods, thereby continuously influencing mineral absorption and cellular metabolism .
Dosage Effects in Animal Models
The effects of calcium phytate vary with different dosages in animal models. At low doses, calcium phytate can enhance mineral absorption and improve overall health . At high doses, it can lead to mineral deficiencies due to its strong chelating properties . Studies have shown that excessive intake of calcium phytate can result in adverse effects such as reduced bone mineralization and impaired growth in animals . Therefore, it is essential to determine the optimal dosage to balance its beneficial and adverse effects.
Metabolic Pathways
Calcium phytate is involved in several metabolic pathways, particularly those related to phosphorus and mineral metabolism. It interacts with enzymes such as phytase, which hydrolyzes phytate to release inorganic phosphate . This process is crucial for the bioavailability of phosphorus in monogastric animals . Additionally, calcium phytate can affect metabolic flux by altering the availability of essential minerals required for various biochemical reactions . It can also influence metabolite levels by chelating metal ions and preventing their participation in metabolic pathways .
Transport and Distribution
Calcium phytate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, calcium phytate can interact with transporters and binding proteins that facilitate its movement and localization . It can also accumulate in specific tissues, such as bones and kidneys, where it can influence mineral metabolism and cellular function .
Subcellular Localization
The subcellular localization of calcium phytate is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles . Calcium phytate can be directed to specific compartments through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
植酸可以通过多种方法从植物材料中提取,例如米糠和麦麸。常见的制备方法包括:
碱添加: 此方法涉及向植物材料中添加碱以提取植酸。所得产品保留了与原始植物材料相似的矿物质组成。
钙盐添加: 向植物材料中添加钙盐有助于提取植酸,所得产品钙含量增加。
镁盐添加: 与钙盐法类似,这涉及添加镁盐以增强提取过程。
化学反应分析
植酸会发生各种化学反应,包括:
水解: 植酸可以被植酸酶水解,分解为肌醇和无机磷酸盐。
螯合: 植酸对结合金属离子如钙、镁、铁和锌具有很强的亲和力,形成不溶性络合物。
氧化和还原: 植酸可以参与氧化还原反应,但与水解和螯合相比,这些反应并不常见.
相似化合物的比较
植酸通常与其他肌醇磷酸盐进行比较,例如:
肌醇五磷酸 (IP5): 与植酸类似,但少了一个磷酸基团,IP5 也具有螯合特性,但不如植酸有效。
肌醇四磷酸 (IP4): 具有四个磷酸基团,IP4 是一种螯合剂,但与植酸相比,它在自然界中不太常见。
肌醇三磷酸 (IP3): 这种化合物具有三个磷酸基团,在细胞信号通路中发挥作用,但与植酸相比,其螯合能力有限.
植酸独特的结合多个金属离子的能力以及其广泛存在于各种植物性食品中的特性,使其成为各个研究和产业领域备受关注的化合物。
属性
IUPAC Name |
hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXVRDUEAJUGY-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Ca6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998952 | |
| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Calcium phytate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightyl sol in water | |
| Record name | CALCIUM PHYTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Free flowing white powder | |
CAS No. |
7776-28-5, 3615-82-5 | |
| Record name | Calcium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium fytate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM PHYTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Calcium Phytate and where is it found?
A1: Calcium phytate is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.
Q2: How does Calcium Phytate affect the bioavailability of minerals?
A2: Calcium phytate is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []
Q3: How does Calcium Phytate impact phosphorus availability?
A3: While Calcium Phytate stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []
Q4: What is the role of phytase in relation to Calcium Phytate?
A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []
Q5: How can the bioavailability of phosphorus and minerals from Calcium Phytate be improved?
A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve Calcium Phytate, releasing soluble phosphate. [, , ]
Q6: What is the mechanism by which Calcium Phytate acts as a corrosion inhibitor?
A6: Calcium Phytate acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []
Q7: How effective is Calcium Phytate in preventing corrosion?
A7: Research has shown that Calcium Phytate can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of Calcium Phytate. []
Q8: How does the structure of Calcium Phytate contribute to its corrosion-inhibiting properties?
A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows Calcium Phytate to effectively bind to the metal surface, forming a stable protective layer. [, ]
Q9: How is Calcium Phytate used in the conservation of iron gall ink documents?
A9: Calcium Phytate is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]
Q10: How effective is Calcium Phytate in treating iron gall ink corrosion?
A10: While no treatment provides complete protection against ink corrosion, Calcium Phytate combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]
Q11: Are there any limitations to using Calcium Phytate for treating iron gall ink corrosion?
A11: Applying aqueous solutions, including Calcium Phytate, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []
Q12: How does Calcium Phytate interact with iron in the context of iron gall ink?
A12: Calcium Phytate forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []
Q13: Can Calcium Phytate be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?
A14: Yes, research suggests Calcium Phytate can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []
Q14: Are there other potential benefits of using Calcium Phytate as a pre-treatment before hydrogen peroxide bleaching?
A15: In addition to its iron-complexing properties, Calcium Phytate may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []
Q15: How does Calcium Phytate compare to other treatments for iron gall ink corrosion?
A16: Compared to some traditional treatments like deacidification alone, Calcium Phytate combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]
Q16: Can Calcium Phytate be used to enhance zinc bioavailability in phytate-rich diets?
A17: While Calcium Phytate itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both Calcium Phytate and zinc, making zinc more absorbable. []
Q17: How does the presence of Calcium Phytate affect the growth of mycorrhizal fungi?
A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of Calcium Phytate can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []
Q18: How can Calcium Phytate be synthesized?
A19: Calcium Phytate can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain Calcium Phytate powder. []
Q19: What are the potential applications of Calcium Phytate nanoparticles?
A20: Calcium Phytate nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []
Q20: How can the size of Calcium Phytate nanoparticles be controlled during synthesis?
A21: The size of Calcium Phytate nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []
Q21: Can Calcium Phytate be used as a component in biosensors?
A22: Research indicates that Calcium Phytate can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []
Q22: What are the advantages of using Calcium Phytate in biosensor applications?
A23: Calcium Phytate offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]
Q23: What is the potential of using microorganisms for Calcium Phytate production?
A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into Calcium Phytate. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]
Q24: Can Calcium Phytate be extracted from industrial wastewater?
A25: Yes, research has shown that it's feasible to extract Calcium Phytate from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)
![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)







![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)


